Tenovin-2

描述

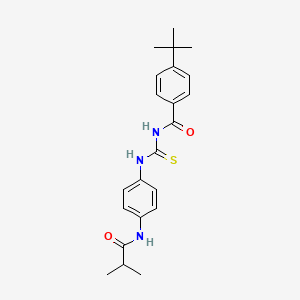

Tenovin-2 (chemical name: N-[[[4-(acetylamino)phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide) is a small-molecule inhibitor initially identified for its role in modulating sirtuin activity, particularly SIRT1 and SIRT2, which are implicated in cancer progression and cellular senescence . It is part of the Tenovin family, which includes analogs like Tenovin-6, differing in substituent groups that influence their pharmacokinetic and pharmacodynamic profiles. This compound has shown promise in preclinical studies for inducing p53-mediated apoptosis in cancer cells and enhancing chemotherapeutic efficacy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tenovin-2 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Various substitution reactions can modify the functional groups on this compound, altering its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized derivatives with altered biological activity.

科学研究应用

Scientific Research Applications

Tenovin-2 has garnered interest across various fields due to its potential therapeutic applications:

Cancer Research

This compound shows promise as an anticancer agent. Its ability to inhibit sirtuin enzymes leads to:

- Induction of Apoptosis : In various cancer cell lines, this compound has been shown to trigger apoptosis through the activation of p53.

- Tumor Growth Inhibition : Studies indicate that this compound can reduce tumor growth in vivo. For instance, it has demonstrated efficacy against melanoma and leukemia cell lines.

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| ARN8 Melanoma | Significant cell death observed | |

| BL2 Burkitt's Lymphoma | Over 75% cell death at 10 µM | |

| REH (ALL) | Induces apoptosis and growth inhibition |

Neurodegenerative Diseases

Research suggests that this compound may be beneficial in treating neurodegenerative diseases by:

- Protecting Neurons from Oxidative Stress : By modulating sirtuin activity, it may help in maintaining neuronal health.

Metabolic Disorders

The compound's ability to regulate sirtuin activity positions it as a candidate for studying metabolic disorders such as:

- Diabetes and Obesity : Its modulation of metabolic pathways could lead to new therapeutic strategies.

Epigenetic Studies

This compound serves as a valuable tool in epigenetic research, aiding in the understanding of:

- Gene Expression Regulation : It helps elucidate the role of sirtuins in epigenetic modifications.

Case Studies

Several studies illustrate the applications and effects of this compound:

Case Study 1: Antitumor Efficacy

In a study involving ARN8 melanoma cells, treatment with this compound resulted in a marked increase in p53 levels and subsequent apoptosis. The study reported that even a short exposure to this compound significantly reduced tumor growth rates in xenograft models.

Case Study 2: Acute Lymphoblastic Leukemia

Another investigation focused on acute lymphoblastic leukemia (ALL) cells demonstrated that this compound not only inhibited cell growth but also sensitized these cells to conventional chemotherapeutic agents like etoposide. The study highlighted the potential for combining this compound with existing therapies to enhance treatment efficacy.

作用机制

Tenovin-2 exerts its effects by inhibiting the deacetylase activity of sirtuin enzymes. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. The primary molecular targets of this compound are sirtuin 1 and sirtuin 2. By inhibiting these enzymes, this compound can modulate pathways involved in cell survival, apoptosis, and stress response.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Comparison

Tenovin-2 shares a benzamide-thiourea core with its analogs but differs in side-chain modifications. Below is a comparative table of this compound and Tenovin-6:

| Compound | Chemical Name | Molecular Weight | Key Substituent |

|---|---|---|---|

| This compound | N-[[[4-(acetylamino)phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide | 424.5 g/mol | Acetylamino-phenyl group |

| Tenovin-6 | N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide | 513.7 g/mol (estimated) | 5-(dimethylamino)-1-oxopentylamino-phenyl group |

Key Structural Differences :

Functional and Pharmacological Comparisons

Target Affinity and Selectivity

- This compound: Primarily inhibits SIRT1/2 with IC₅₀ values in the low micromolar range (1–5 µM). It also activates p53 by blocking MDM2-mediated degradation .

- Tenovin-6: Exhibits broader sirtuin inhibition (SIRT1/2/3) but with reduced specificity. Its extended side chain may improve membrane permeability, though this increases off-target effects .

Solubility and Bioavailability

- This compound: Moderate aqueous solubility (0.1–0.5 mg/mL in PBS), limiting its in vivo application without formulation aids.

- Tenovin-6: Higher solubility due to the polar dimethylamino group, making it more suitable for intravenous administration .

In Vitro and In Vivo Efficacy

| Parameter | This compound | Tenovin-6 |

|---|---|---|

| Cytotoxicity (IC₅₀) | 2–10 µM (varies by cell line) | 5–15 µM (broader activity) |

| Toxicity Profile | Higher hepatotoxicity at >20 µM | Reduced hepatotoxicity due to solubility |

| In Vivo Half-Life | ~2 hours (murine models) | ~4 hours (murine models) |

Key Findings :

- This compound’s acetylamino group confers stronger p53 stabilization but limits solubility.

- Tenovin-6’s extended side chain improves pharmacokinetics but sacrifices target specificity .

生物活性

Tenovin-2 is a small molecule that belongs to the class of compounds known as tenovins, which are recognized for their ability to modulate the activity of sirtuins, a family of NAD+-dependent deacetylases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily functions as an inhibitor of sirtuins SirT1 and SirT2. These proteins are involved in various cellular processes, including aging, transcriptional regulation, and apoptosis. By inhibiting these sirtuins, this compound enhances the acetylation of target proteins such as p53, a crucial tumor suppressor protein.

Key Findings on Mechanism

- Inhibition of Sirtuins : this compound has been shown to inhibit the deacetylase activity of SirT1 and SirT2, leading to increased levels of acetylated p53, which is associated with enhanced tumor suppressor function .

- Activation of Apoptosis : The compound induces apoptosis in cancer cells through the activation of p53 and modulation of pro-apoptotic pathways .

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant anti-cancer properties across various cell lines. Its efficacy in inducing apoptosis and inhibiting cell proliferation makes it a candidate for cancer therapy.

Table 1: Biological Activity of this compound in Various Cancer Cell Lines

| Cell Line | Concentration (μM) | Effect on Cell Viability (%) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 30% reduction | 50% | p53 activation |

| A549 (Lung Cancer) | 5 | 40% reduction | 60% | SIRT1 inhibition |

| HeLa (Cervical Cancer) | 15 | 25% reduction | 55% | Increased acetylation of p53 |

Case Studies

- Breast Cancer Study : In a study involving MCF-7 cells, treatment with this compound at 10 μM resulted in a significant reduction in cell viability by approximately 30%. Flow cytometry analysis revealed that around 50% of the cells underwent apoptosis, highlighting the compound's potential as a therapeutic agent against breast cancer .

- Lung Cancer Study : A549 lung cancer cells treated with this compound at a concentration of 5 μM showed a 40% decrease in viability. The study indicated that this effect was mediated through SIRT1 inhibition, leading to increased levels of pro-apoptotic factors .

- Cervical Cancer Study : In HeLa cells, exposure to this compound at 15 μM resulted in a 25% reduction in cell viability and a notable increase in apoptotic markers, demonstrating its effectiveness in cervical cancer models .

Therapeutic Potential

The ability of this compound to activate p53 while inhibiting sirtuin activity positions it as a promising candidate for cancer therapy. Its mechanism suggests potential applications not only in solid tumors but also in hematological malignancies where p53 pathways are often dysregulated.

Future Directions

Continued research is necessary to:

- Explore Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutics could enhance treatment efficacy.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects will be crucial for translating laboratory findings into therapeutic applications.

常见问题

Basic Research Questions

Q. What are the primary molecular targets of Tenovin-2, and how can researchers validate these interactions experimentally?

- Methodology : Use target validation assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with genetic knockdown/knockout models (e.g., CRISPR-Cas9) to confirm phenotypic changes post-Tenovin-2 treatment. Include negative controls (e.g., scrambled siRNA) to rule off-target effects .

Q. How should researchers design dose-response experiments to determine this compound’s IC50 in cancer cell lines?

- Methodology : Conduct serial dilutions of this compound across a physiologically relevant concentration range (e.g., 0.1–100 µM). Use cell viability assays (MTT, ATP-based luminescence) with triplicate technical replicates. Normalize data to untreated controls and apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50. Validate with clonogenic assays for long-term effects .

Q. What in vitro models are optimal for studying this compound’s effects on apoptosis and autophagy?

- Methodology : Employ fluorescence-activated cell sorting (FACS) with Annexin V/PI staining for apoptosis quantification. For autophagy, monitor LC3-I/II conversion via Western blot or GFP-LC3 puncta formation in live-cell imaging. Use autophagy inhibitors (e.g., chloroquine) to distinguish between autophagic flux blockade and induction .

Q. How can researchers ensure reproducibility in this compound experiments across laboratories?

- Methodology : Standardize cell culture conditions (passage number, media supplements), compound sourcing (e.g., batch verification via HPLC), and assay protocols. Publish detailed supplementary materials, including raw data and statistical parameters. Cross-validate findings using orthogonal methods (e.g., siRNA vs. pharmacological inhibition) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in p53-wildtype vs. p53-null models be resolved?

- Methodology : Perform stratified analyses by p53 status using isogenic cell lines (e.g., HCT116 p53+/+ vs. p53−/−). Integrate transcriptomic profiling (RNA-seq) to identify p53-independent pathways. Apply meta-analysis frameworks to reconcile discrepancies across studies, adjusting for variables like cell doubling time and drug exposure duration .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with chemotherapeutics?

- Methodology : Use combination index (CI) models (Chou-Talalay method) or Bliss independence analysis. Design a matrix of dose combinations (e.g., this compound + cisplatin) and quantify synergy via two-way ANOVA with post-hoc Tukey tests. Include sham-treated controls and assess synergy across multiple endpoints (e.g., apoptosis, cell cycle arrest) .

Q. How can researchers address off-target effects in this compound mechanistic studies?

- Methodology : Combine proteomic profiling (e.g., affinity pull-down/MS) with kinome-wide inhibition screens (e.g., KINOMEscan). Validate hits using chemical probes (e.g., inactive this compound analogs) and genetic rescue experiments. Report selectivity ratios (IC50 for target vs. off-target) in supplementary datasets .

Q. What in vivo models best recapitulate this compound’s pharmacokinetic and pharmacodynamic properties?

- Methodology : Use patient-derived xenografts (PDX) with LC-MS/MS to measure plasma and tumor drug concentrations. Corrogate PK parameters (Cmax, AUC) with PD markers (e.g., SIRT1 inhibition via acetylated p53). Include vehicle controls and staggered dosing cohorts to assess toxicity thresholds .

Q. Methodological Guidelines

- Data Presentation : Avoid overcrowded figures; use tables for IC50 values and synergy indices. Follow journal-specific formatting for chemical structures (max 2–3 per graphic) .

- Ethical Reporting : Disclose all negative/null results and confounding variables (e.g., batch effects) in supplementary materials. Cite primary literature for established protocols .

- Systematic Reviews : Use Boolean search strings (e.g., "this compound" AND ("apoptosis" OR "autophagy")) across PubMed, Scopus, and Web of Science. Screen results with PRISMA flowcharts to minimize selection bias .

属性

IUPAC Name |

4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWAJDBGZFTAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。